甲基睾酮

描述

- It was discovered in 1935 and introduced for medical use in 1936. As one of the first synthetic anabolic steroids, it has been used for various purposes .

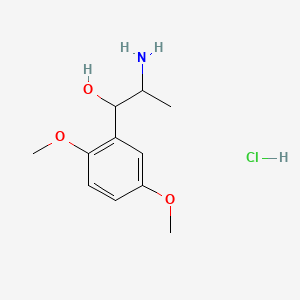

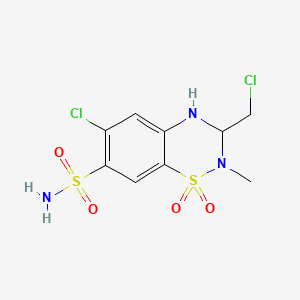

Methyltestosterone: (chemical formula: C20H30O2) is a derivative of testosterone, differing only by the presence of a methyl group at the C17α position.

科学研究应用

Other Fields:

作用机制

Target of Action

Methyltestosterone is a synthetic anabolic steroid hormone that primarily targets the androgen receptors in various tissues and organs . These receptors play a crucial role in the growth and development of male sex organs and the maintenance of secondary sexual characteristics .

Mode of Action

Methyltestosterone exerts its effects through two main mechanisms. Firstly, it activates the androgen receptor directly or as dihydrotestosterone (DHT), a more potent form of testosterone . Secondly, it can be converted to estradiol, which then activates certain estrogen receptors . The hormone-receptor complex binds with DNA and enhances DNA transcription and formation of mRNA, leading to modification of protein synthesis .

Biochemical Pathways

Methyltestosterone affects several biochemical pathways. For instance, it upregulates the expression of genes involved in male sex determination and differentiation, such as amh, dmrt1, gsdf, and wt1a . It also influences the production of 11-oxygenated androgens by upregulating cyp11c1 and hsd11b2 . Furthermore, it represses the expression of genes involved in ovarian development and folliculogenesis, such as bmp15, gdf9, figla, zp2.1, and zp3b .

Pharmacokinetics

Methyltestosterone exhibits a bioavailability of approximately 70% . It is primarily metabolized in the liver . The elimination half-life of methyltestosterone is approximately 150 minutes (~2.5–3 hours) , and its duration of action ranges from 1 to 3 days . It is excreted mainly through urine (90%) and feces (6%) .

Result of Action

The activation of androgen receptors by methyltestosterone leads to a range of effects at the molecular and cellular levels. It promotes the growth and development of male sex organs and maintains secondary sex characteristics in androgen-deficient males . In women, it is used to treat breast cancer, breast pain, swelling due to pregnancy, and symptoms of menopause .

生化分析

Biochemical Properties

Methyltestosterone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the male-promoting dmrt1/amh/gsdf/androgen pathway and the female-promoting foxl2/cyp19a1a/estrogen pathway .

Cellular Effects

Methyltestosterone has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyltestosterone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyltestosterone change over time. It has been observed that Methyltestosterone and its major metabolite can be simultaneously detected, providing more information on the abuse of Methyltestosterone in food-producing animals .

Dosage Effects in Animal Models

The effects of Methyltestosterone vary with different dosages in animal models. For instance, in fish, Methyltestosterone and its main metabolite could be used as markers for controlling the administration of Methyltestosterone, due to its high residual concentration and slow elimination rate .

Metabolic Pathways

Methyltestosterone is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels .

Transport and Distribution

Methyltestosterone is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can affect its localization or accumulation .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

准备方法

Synthetic Routes: Methyltestosterone can be synthesized through chemical modifications of testosterone. The key step involves introducing a methyl group at the 17α position.

Reaction Conditions: Specific reaction conditions vary, but the overall process typically involves selective alkylation.

Industrial Production: Industrial-scale production methods involve efficient synthesis and purification to yield high-quality methyltestosterone.

化学反应分析

Reactions: Methyltestosterone can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: These reactions yield modified derivatives, such as 17α-methylandrost-4-en-17β-ol-3-one.

相似化合物的比较

Uniqueness: Methyltestosterone’s distinct methyl modification sets it apart.

Similar Compounds: Other synthetic androgens include testosterone, nandrolone, and oxandrolone.

属性

Key on ui mechanism of action |

The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors. Free testosterone (T) is transported into the cytoplasm of target tissue cells, where it can bind to the androgen receptor, or can be reduced to 5α-dihydrotestosterone (DHT) by the cytoplasmic enzyme 5α-reductase. DHT binds to the same androgen receptor even more strongly than T, so that its androgenic potency is about 2.5 times that of T. The T-receptor or DHT-receptor complex undergoes a structural change that allows it to move into the cell nucleus and bind directly to specific nucleotide sequences of the chromosomal DNA. The areas of binding are called hormone response elements (HREs), and influence transcriptional activity of certain genes, producing the androgen effects. |

|---|---|

CAS 编号 |

58-18-4 |

分子式 |

C20H30O2 |

分子量 |

302.5 g/mol |

IUPAC 名称 |

(9S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15?,16-,17-,18?,19?,20-/m0/s1 |

InChI 键 |

GCKMFJBGXUYNAG-OYHAKKKBSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C |

手性 SMILES |

C[C@@]1(CC[C@@H]2C1(CC[C@H]3C2CCC4=CC(=O)CCC34C)C)O |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C |

外观 |

White to off-white solid powder. |

颜色/形态 |

Crystals from hexane White or creamy white crystals or crystalline powde |

闪点 |

41 °F |

熔点 |

161-166 °C 323.6-334.4 °F |

Key on ui other cas no. |

262423-02-9 58-18-4 |

物理描述 |

White crystals |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Affected by light Stable at very low pH levels. Stable in air. |

溶解度 |

Soluble in alcohol, methanol, ether and other organic solvents; sparingly soluble in vegetable oil Soluble in ethanol In water, 34 mg/L at 25 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

17 alpha Methyltestosterone 17 beta Hydroxy 17 methyl 4 androsten 3 one 17 beta Methyltestosterone 17 beta-Hydroxy-17-methyl-4-androsten-3-one 17 beta-Methyltestosterone 17 Epimethyltestosterone 17-alpha-Methyltestosterone 17-Epimethyltestosterone 17alpha Methyl Testosterone 17alpha Methyltestosterone 17alpha-Methyl-Testosterone 17alpha-Methyltestosterone 17beta Hydroxy 17 methyl 4 androsten 3 one 17beta Methyltestosterone 17beta-Hydroxy-17-methyl-4-androsten-3-one 17beta-Methyltestosterone Android (Methyltestoterone) Android 10 Android 25 Android 5 Android-10 Android-25 Android-5 Mesteron Mesterone Metandren Methitest Methyltestosterone Oreton Testoviron Testred Virilon |

蒸汽压力 |

1.8X10-8 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyltestosterone exert its effects within the body?

A1: Methyltestosterone, a synthetic androgen, primarily acts by binding to androgen receptors (ARs). [] This binding initiates a cascade of downstream effects, including:

- Gene Expression Modulation: Upon binding to Methyltestosterone, the AR complex translocates to the nucleus and interacts with specific DNA sequences, influencing the transcription of various genes involved in androgenic responses. [, ]

- Protein Synthesis: The altered gene expression profile leads to changes in protein synthesis, ultimately driving the development and maintenance of male sexual characteristics. [, , ]

Q2: What is the molecular formula and weight of Methyltestosterone?

A2: The molecular formula of Methyltestosterone is C20H30O2, and its molecular weight is 302.45 g/mol. [, ]

Q3: Is there any spectroscopic data available for Methyltestosterone?

A3: Yes, Methyltestosterone exhibits characteristic absorption in the ultraviolet (UV) region. Its UV absorption maximum is typically observed at 241 nm. [, ]

Q4: How stable is Methyltestosterone under different conditions?

A4: Methyltestosterone demonstrates susceptibility to degradation under specific conditions, including:

- Photodegradation: Exposure to light can degrade Methyltestosterone. []

- Hydrolysis: Acidic and basic conditions can lead to the hydrolysis of Methyltestosterone. []

Q5: What strategies can enhance the stability and bioavailability of Methyltestosterone formulations?

A5: Researchers have explored various strategies to improve Methyltestosterone formulations, including:

- Transdermal Delivery: Utilizing enhancers like azone and peppermint oil has shown promise in enhancing the transcutaneous permeation of Methyltestosterone. []

- Sublingual Administration: Sublingual administration of Methyltestosterone has been explored as an alternative route to potentially enhance bioavailability. []

Q6: How is Methyltestosterone absorbed, distributed, metabolized, and excreted (ADME)?

A6:

- Absorption: Methyltestosterone can be absorbed orally, although its bioavailability through this route is approximately 70%. [] Sublingual administration has also been studied. []

- Distribution: Following absorption, Methyltestosterone is distributed throughout the body, with a volume of distribution at steady state ranging from 6.06 to 26.8 L/kg in rainbow trout. []

- Metabolism: The liver plays a crucial role in Methyltestosterone metabolism. Key metabolic pathways include hydroxylation at various positions (C2, C4, C6), often mediated by cytochrome P450 enzymes. [, , ]

- Excretion: Methyltestosterone and its metabolites are primarily excreted in urine. [, ]

Q7: What are the effects of Methyltestosterone on spermatogenesis in mice?

A7: Studies in mice have shown that Methyltestosterone can have dose-dependent effects on spermatogenesis:

- Low Dose (16 mg/kg): May improve sperm survival rate. []

- High Dose (64 mg/kg): May increase abnormal sperm rate and sperm concentration, potentially indicating negative impacts on sperm quality. []

Q8: How does Methyltestosterone influence the development of the seminal vesicle in African catfish?

A9: In African catfish, administration of Methyltestosterone during larval stages (days 12-40 post-hatching) at a dose of 20 mg/kg inhibited the development of the seminal vesicle finger-like extensions. This modification facilitated semen collection in this species. []

Q9: What is a known adverse effect of Methyltestosterone on liver function?

A10: Methyltestosterone has been associated with cases of cholestatic jaundice and acute hepatitis. [, ] Monitoring of liver enzymes is crucial during Methyltestosterone treatment.

Q10: How can we mitigate the environmental risks associated with Methyltestosterone use in aquaculture?

A10: Addressing the environmental concerns associated with Methyltestosterone requires a multi-faceted approach:

Q11: What analytical techniques are commonly employed for the detection and quantification of Methyltestosterone?

A11: Several analytical methods are available for Methyltestosterone analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection, offers a robust and widely used technique for separating and quantifying Methyltestosterone in various matrices, including pharmaceutical formulations and biological samples. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity for detecting Methyltestosterone and its metabolites in complex mixtures like urine. This technique is frequently used in doping control to identify Methyltestosterone misuse in athletes. [, , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry. This method is valuable for characterizing Methyltestosterone metabolites and investigating its metabolic pathways. [, , ]

Q12: Are there specific challenges associated with detecting Methyltestosterone metabolites using LC-MS/MS?

A14: Detecting specific Methyltestosterone metabolites, such as its hydroxylated forms, using LC-MS/MS can be challenging due to potential interferences and artefact formation. Careful selection of specific MS/MS transitions and the use of reference standards are crucial for accurate identification and quantification. []

Q13: Are there any natural alternatives to Methyltestosterone for inducing masculinization in fish?

A15: Yes, researchers are investigating natural alternatives to Methyltestosterone, such as bull testicle powder extract (BTPE). Studies have shown that BTPE can induce masculinization in Nile tilapia, offering a potentially safer and more sustainable approach for aquaculture. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetate](/img/structure/B1676422.png)